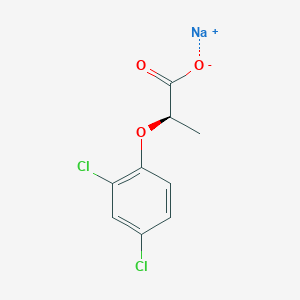

Dichlorprop-p-sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichlorprop-p-sodium is a widely used herbicide that belongs to the group of phenoxy herbicides. It is commonly used to control broadleaf weeds in agricultural and non-agricultural settings. Dichlorprop-p-sodium is a selective herbicide, which means it only affects certain types of plants, leaving others unaffected.

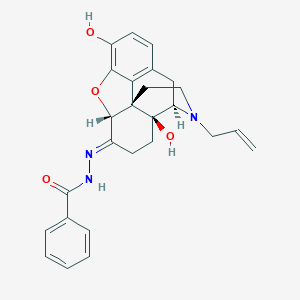

Wirkmechanismus

Dichlorprop-p-sodium works by disrupting the growth and development of broadleaf weeds. It is absorbed by the plant's leaves and transported to the growing points, where it interferes with the plant's hormone balance. This results in the cessation of cell division and growth, leading to the death of the plant.

Biochemische Und Physiologische Effekte

Dichlorprop-p-sodium affects the plant's biochemical and physiological processes by disrupting the balance of hormones. It inhibits the synthesis of auxins, which are essential for cell division and growth. This leads to the accumulation of toxic levels of hydrogen peroxide, which causes oxidative stress and ultimately results in the death of the plant.

Vorteile Und Einschränkungen Für Laborexperimente

Dichlorprop-p-sodium has several advantages for lab experiments. It is relatively cheap and easy to obtain, making it an ideal herbicide for weed control studies. It is also selective, which means it only affects certain types of plants, leaving others unaffected. However, Dichlorprop-p-sodium has some limitations for lab experiments. It is not effective against all types of weeds, and its effectiveness can be affected by environmental factors such as temperature and humidity.

Zukünftige Richtungen

There are several future directions for the research on Dichlorprop-p-sodium. One area of research is to investigate the effect of Dichlorprop-p-sodium on non-target organisms such as insects and microorganisms. Another area of research is to develop new formulations of Dichlorprop-p-sodium that are more effective and environmentally friendly. Finally, there is a need to investigate the long-term effects of Dichlorprop-p-sodium on soil health and biodiversity.

Conclusion

Dichlorprop-p-sodium is a widely used herbicide that is effective in controlling broadleaf weeds in agricultural and non-agricultural settings. Its synthesis method is relatively simple and cost-effective, making it a popular herbicide in the agricultural industry. Dichlorprop-p-sodium works by disrupting the growth and development of broadleaf weeds by interfering with the plant's hormone balance. While it has several advantages for lab experiments, there are also limitations to its effectiveness. Future research on Dichlorprop-p-sodium should focus on investigating its effects on non-target organisms, developing new formulations, and investigating its long-term effects on soil health and biodiversity.

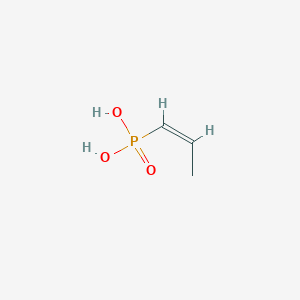

Synthesemethoden

Dichlorprop-p-sodium is synthesized by reacting 2,4-dichlorophenoxyacetic acid (2,4-D) with sodium hydroxide. The reaction produces the sodium salt of 2,4-D, which is Dichlorprop-p-sodium. The synthesis method is relatively simple and cost-effective, making Dichlorprop-p-sodium a popular herbicide in the agricultural industry.

Wissenschaftliche Forschungsanwendungen

Dichlorprop-p-sodium has been extensively studied for its effectiveness in controlling broadleaf weeds. It has been used in various agricultural settings, including wheat, rice, and corn fields. Research has shown that Dichlorprop-p-sodium is effective in controlling weeds such as wild mustard, wild radish, and shepherd's purse.

Eigenschaften

CAS-Nummer |

119299-10-4 |

|---|---|

Produktname |

Dichlorprop-p-sodium |

Molekularformel |

C9H7Cl2NaO3 |

Molekulargewicht |

257.04 g/mol |

IUPAC-Name |

sodium;(2R)-2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |

InChI-Schlüssel |

XWAFIZUTHLRWBE-NUBCRITNSA-M |

Isomerische SMILES |

C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

SMILES |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

Kanonische SMILES |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

Andere CAS-Nummern |

119299-10-4 |

Piktogramme |

Corrosive; Irritant |

Synonyme |

sodium (R)-2-(2,4-dichlorophenoxy)propionate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)